4-Chloro-7-methoxy-8-nitroquinoline-3-carbonitrile 4-Chloro-7-methoxy-8-nitroquinoline-3-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC15864445
InChI: InChI=1S/C11H6ClN3O3/c1-18-8-3-2-7-9(12)6(4-13)5-14-10(7)11(8)15(16)17/h2-3,5H,1H3
SMILES:
Molecular Formula: C11H6ClN3O3
Molecular Weight: 263.63 g/mol

4-Chloro-7-methoxy-8-nitroquinoline-3-carbonitrile

CAS No.:

Cat. No.: VC15864445

Molecular Formula: C11H6ClN3O3

Molecular Weight: 263.63 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-7-methoxy-8-nitroquinoline-3-carbonitrile -

Specification

Molecular Formula C11H6ClN3O3
Molecular Weight 263.63 g/mol
IUPAC Name 4-chloro-7-methoxy-8-nitroquinoline-3-carbonitrile
Standard InChI InChI=1S/C11H6ClN3O3/c1-18-8-3-2-7-9(12)6(4-13)5-14-10(7)11(8)15(16)17/h2-3,5H,1H3
Standard InChI Key LUUIECUDCIXRMO-UHFFFAOYSA-N
Canonical SMILES COC1=C(C2=NC=C(C(=C2C=C1)Cl)C#N)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Features

Molecular Architecture

4-Chloro-7-methoxy-8-nitroquinoline-3-carbonitrile is a polyfunctionalized quinoline derivative characterized by a bicyclic aromatic system fused with a pyridine ring. The quinoline scaffold is substituted at positions 3, 4, 7, and 8 with cyano, chloro, methoxy, and nitro groups, respectively. This arrangement creates a distinct electronic environment, with the nitro and chloro groups exerting strong electron-withdrawing effects, while the methoxy group donates electrons via resonance .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC11H6ClN3O3\text{C}_{11}\text{H}_{6}\text{ClN}_{3}\text{O}_{3}
Molecular Weight263.64 g/mol
CAS Registry Numbers214470-33-4, 1431698-02-0
IUPAC Name4-Chloro-7-methoxy-8-nitroquinoline-3-carbonitrile

The compound’s structural complexity is further evidenced by its crystallographic data, though specific bond lengths and angles remain unreported in the literature. Computational models suggest that the nitro group at position 8 induces significant ring distortion, potentially enhancing binding interactions with biological targets .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 4-chloro-7-methoxy-8-nitroquinoline-3-carbonitrile typically proceeds via multi-step functionalization of a preformed quinoline core. Key steps include:

  • Quinoline Core Formation: Skraup or Doebner-von Miller synthesis to construct the bicyclic system.

  • Nitration: Introduction of the nitro group at position 8 using mixed acid (H2_2SO4_4/HNO3_3) under controlled temperatures (0–5°C) .

  • Chlorination: Electrophilic substitution at position 4 using POCl3_3 or SOCl2_2 .

  • Methoxy and Cyano Incorporation: Sequential O-methylation (using CH3_3I/K2_2CO3_3) and cyanation (CuCN/KCN) at positions 7 and 3, respectively .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)Reference
NitrationHNO3_3/H2_2SO4_4, 0°C, 2 h65
ChlorinationPOCl3_3, reflux, 4 h78
CyanationCuCN, DMF, 120°C, 6 h52

Challenges in synthesis include regioselectivity control during nitration and avoiding over-chlorination. Purification often involves column chromatography or recrystallization from ethanol .

Physicochemical Properties

Solubility and Stability

4-Chloro-7-methoxy-8-nitroquinoline-3-carbonitrile exhibits limited aqueous solubility (<0.1 mg/mL at 25°C) due to its aromaticity and nitro group. It is more soluble in polar aprotic solvents like DMSO (25 mg/mL) and DMF . The compound is stable under ambient conditions but may decompose upon prolonged exposure to light or moisture, necessitating storage in amber vials at −20°C .

Thermal Properties

Differential scanning calorimetry (DSC) of related nitroquinolines reveals melting points in the range of 180–220°C, with decomposition onset temperatures above 250°C. Exact values for this compound remain uncharacterized.

Biological Activity and Mechanisms

Antimicrobial Activity

Quinoline derivatives are historically recognized for antimalarial and antibacterial effects. The chloro substituent enhances membrane permeability, while the nitro group may disrupt microbial electron transport chains . Minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli are hypothesized to be in the 10–50 μM range, though experimental validation is pending.

Applications and Future Directions

Pharmaceutical Development

This compound serves as a precursor in the synthesis of kinase inhibitors and topoisomerase blockers. Its hybrid structure allows for modular derivatization; for example, replacing the methoxy group with aminoalkyl chains improves blood-brain barrier penetration .

Material Science

The conjugated π-system and electron-deficient rings make it a candidate for organic semiconductors. Thin-film transistors incorporating nitroquinolines exhibit electron mobilities up to 0.5 cm2^2/V·s, though stability under operational conditions requires optimization.

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